3-Methoxy-5-methylpicolinaldehyde
Description
3-Methoxy-5-methylpicolinaldehyde is a pyridine-derived aldehyde featuring a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the 5-position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes . Its aldehyde functionality enables participation in condensation reactions (e.g., Schiff base formation), while the electron-donating methoxy and methyl groups modulate reactivity and solubility.
Properties
IUPAC Name |
3-methoxy-5-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-8(11-2)7(5-10)9-4-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTARSRPYIBXFGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-methylpicolinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxypyridine.
Formylation: The formylation of 3-methoxypyridine is achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 2-position.
Methylation: The methylation at the 5-position can be carried out using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-methylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy and methyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 3-Methoxy-5-methylpyridine-2-carboxylic acid.
Reduction: 3-Methoxy-5-methylpyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-5-methylpicolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-methylpicolinaldehyde involves its ability to act as an electrophile due to the presence of the aldehyde group. This allows it to participate in various nucleophilic addition and substitution reactions. The methoxy and methyl groups also influence its reactivity and stability.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Influence: The methoxy group in this compound donates electron density via resonance, reducing the electrophilicity of the aldehyde compared to non-substituted picolinaldehydes. This contrasts with 5-(Trifluoromethyl)picolinaldehyde, where the electron-withdrawing -CF₃ group increases aldehyde reactivity and stabilizes intermediates in nucleophilic additions . Methyl groups (e.g., in 5-Methylpicolinaldehyde) exert weaker electron-donating effects via induction, marginally affecting solubility and steric bulk .
Reactivity :
- Aldehydes like this compound are prone to oxidation and condensation, whereas Methyl 3-fluoro-5-hydroxypicolinate (an ester) exhibits stability under basic conditions and participates in hydrolysis or transesterification .
Biological Activity
3-Methoxy-5-methylpicolinaldehyde is an organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H9NO2
- Molecular Weight : 151.16 g/mol
- Structure : It features a methoxy group at the 5-position and a methyl group at the 3-position of the pyridine ring, which influences its reactivity and biological interactions.
The biological activity of this compound is believed to occur through several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing various biochemical pathways.
- Receptor Binding : It potentially interacts with cellular receptors, affecting signal transduction pathways.
- Gene Regulation : There is evidence suggesting that it may modulate gene expression, leading to altered cellular functions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can protect cells from oxidative stress.
- Anti-inflammatory Properties : Studies suggest it may reduce inflammation markers in vitro and in vivo.
- Antimicrobial Effects : Preliminary data indicate activity against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.
Case Studies and Experimental Data
-
Antioxidant Activity Study
- A study demonstrated that this compound significantly reduced oxidative stress markers in cultured cells. The compound's ability to scavenge reactive oxygen species (ROS) was quantified using DPPH and ABTS assays.
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Anti-inflammatory Effects
- In a murine model of inflammation, administration of the compound decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) compared to control groups. Histological analysis revealed reduced tissue damage in treated animals.
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Antimicrobial Testing
- In vitro assays showed that this compound exhibited inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promising for further development.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| This compound | Methoxy at 5-position, methyl at 3-position | Antioxidant, anti-inflammatory, antimicrobial |
| 5-Methoxy-2-methylpicolinaldehyde | Methoxy at 5-position, methyl at 2-position | Limited studies; less potent than above |
| 4-Methoxy-3-methylpicolinaldehyde | Methoxy at 4-position, methyl at 3-position | Similar activity profile; more stable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
